molecular formula C19H15NO3 B8374264 Phenyl 2-(4-aminophenoxy)benzoate CAS No. 89076-20-0

Phenyl 2-(4-aminophenoxy)benzoate

Cat. No.: B8374264
CAS No.: 89076-20-0
M. Wt: 305.3 g/mol
InChI Key: OLHWUIZZXZPVSI-UHFFFAOYSA-N
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Description

Phenyl 2-(4-aminophenoxy)benzoate is an aromatic ester compound featuring a benzoate core substituted with a 4-aminophenoxy group at the 2-position and a phenyl ester moiety. The phenyl ester variant likely shares similar synthetic routes, substituting methanol with phenol.

Properties

CAS No.

89076-20-0

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

phenyl 2-(4-aminophenoxy)benzoate

InChI

InChI=1S/C19H15NO3/c20-14-10-12-16(13-11-14)22-18-9-5-4-8-17(18)19(21)23-15-6-2-1-3-7-15/h1-13H,20H2

InChI Key

OLHWUIZZXZPVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name CAS # Molecular Weight Key Structural Features Source/Application
Phenyl 2-(4-aminophenoxy)benzoate N/A ~319.33 g/mol* Phenyl ester + 4-aminophenoxy substituent Hypothesized from analogs
Methyl 2-(4-aminophenoxy)benzoate sc-269506 ~287.31 g/mol Methyl ester + 4-aminophenoxy substituent Commercial (Santa Cruz Biotechnology)
Phenyl benzoate 93-99-2 198.22 g/mol Simple phenyl ester (no amino/ether groups) Ligand in insect repellency studies
Benzyl benzoate N/A 212.25 g/mol Benzyl ester (no amino/ether groups) Model compound in lignin extraction

*Calculated based on molecular formula.

Key Observations :

  • This compound differs from phenyl benzoate by the addition of a 4-aminophenoxy group, which increases molecular weight and polarity. This group may enhance binding to biological targets via hydrogen bonding .
Material Science:
  • The 4-aminophenoxy group in the target compound could modify dielectric properties or alignment in liquid crystalline phases.

Physicochemical Properties

  • Solubility : The phenyl ester group in the target compound likely reduces water solubility compared to the methyl analog but improves compatibility with organic matrices.
  • Thermal Stability : High melting points (>200°C) in analogs suggest robustness under thermal stress, advantageous for material applications .

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